6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzothiazole and pyridine moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Chlorine and Methyl Groups: Chlorination and methylation of the benzothiazole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
Coupling with Pyridine Carboxamide: The final step involves coupling the chlorinated and methylated benzothiazole with pyridine-3-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety, leading to amines or alcohols.
Substitution: The chlorine atom in the benzothiazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of benzothiazole-2-carboxylic acid derivatives.
Reduction: Formation of benzothiazole-2-ylmethylamine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
- 6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)quinoline-3-carboxamide
Uniqueness
The unique combination of the benzothiazole and pyridine moieties in 6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide imparts distinct chemical reactivity and biological activity. The presence of chlorine and methyl groups further enhances its ability to interact with biological targets, making it a valuable compound for research and development in various scientific fields.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-8-3-4-9(2)13-12(8)18-15(21-13)19-14(20)10-5-6-11(16)17-7-10/h3-7H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSADGZHKFWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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